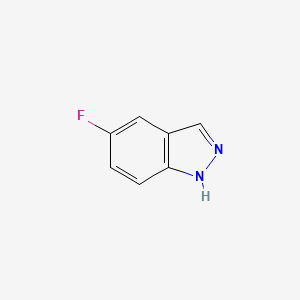

5-Fluoro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIWTHSKJBYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591231 | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-26-5 | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a yellow to tan crystalline powder.[1] The fluorine substitution significantly influences its electronic properties, reactivity, and metabolic stability, making it a desirable scaffold in drug design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂ | [1][2] |

| Molecular Weight | 136.13 g/mol | [1][2] |

| Melting Point | 119-125 °C | [1][3] |

| Boiling Point | 274.9 ± 13.0 °C (Predicted) | [4] |

| pKa | 12.90 ± 0.40 (Predicted) | [4] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Solubility | Soluble in hot water, methanol, ethanol, and DMSO. | [5] |

| Storage | Store in a cool, dry, dark place. Sealed in dry, Room Temperature. | [4][6] |

Synthesis and Purification

Experimental Protocol: Synthesis of a Substituted Indazole (Adapted for this compound)

This protocol is based on the synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, and can be adapted for the synthesis of this compound by using 4-fluoro-2-methylaniline as the starting material and omitting the bromination step.[7]

Step 1: Acetylation of 4-Fluoro-2-methylaniline

-

Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the acetylated product.

Step 2: Cyclization to form the Indazole Ring

-

Dissolve the acetylated product in a suitable solvent (e.g., toluene).

-

Add a diazotizing agent, such as isoamyl nitrite, dropwise at an elevated temperature (e.g., 90-110 °C).[7]

-

Maintain the reaction at this temperature and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product is an N-acetylated indazole derivative.

Step 3: Deprotection to Yield this compound

-

Dissolve the N-acetylated indazole in a mixture of methanol and water.

-

Add an inorganic base, such as potassium carbonate or sodium hydroxide, and stir the mixture at room temperature.[7]

-

Monitor the deprotection by TLC.

-

Upon completion, add water to the reaction mixture and stir.

-

Filter the resulting precipitate, wash with water, and dry to obtain crude this compound.

Purification Protocol: Column Chromatography

Crude this compound can be purified by column chromatography on silica gel.[8]

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed for purification.[5][9]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 2: 1H and 13C NMR Spectral Data of this compound (in DMSO-d6)

| Atom No. | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key Correlations |

| 1 (NH) | ~13.1 (br s) | - | Broad singlet, exchangeable with D₂O |

| 3 | ~8.1 (s) | ~134.0 | |

| 4 | ~7.7 (dd, J ≈ 9.0, 2.5 Hz) | ~110.0 (d, JCF ≈ 25 Hz) | |

| 6 | ~7.1 (ddd, J ≈ 9.0, 9.0, 2.5 Hz) | ~118.0 (d, JCF ≈ 10 Hz) | |

| 7 | ~7.5 (dd, J ≈ 9.0, 4.5 Hz) | ~120.0 (d, JCF ≈ 10 Hz) | |

| 3a | - | ~122.0 | |

| 5 | - | ~158.0 (d, JCF ≈ 235 Hz) | Large C-F coupling constant |

| 7a | - | ~140.0 |

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions. The assignments are based on general principles of NMR spectroscopy and data for similar indazole structures.[6][10][11][12][13][14]

Reactivity and Stability

This compound exhibits reactivity characteristic of the indazole ring system, influenced by the electron-withdrawing nature of the fluorine atom. The NH proton is acidic and can be deprotonated with a suitable base. The pyrazole ring can undergo electrophilic substitution, and the benzene ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atom.

Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]

General Protocol for Forced Degradation:

-

Acidic Hydrolysis: Reflux a solution of the compound in 0.1 M HCl.

-

Basic Hydrolysis: Reflux a solution of the compound in 0.1 M NaOH.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

The degradation products can be analyzed by a stability-indicating HPLC method to determine the degradation pathways and the stability of the molecule.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is its use as a key building block in the synthesis of kinase inhibitors for cancer therapy. The indazole scaffold can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Role in ALK/ROS1 Inhibition

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated due to genetic rearrangements, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[9][20][21] this compound derivatives have been investigated as potent inhibitors of these kinases.

ALK Signaling Pathway and Inhibition

The binding of a ligand to the ALK receptor leads to its dimerization and autophosphorylation, which in turn activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. These pathways promote cell proliferation, survival, and migration. Indazole-based inhibitors, by blocking the ATP-binding site of ALK, prevent its phosphorylation and subsequent activation of these oncogenic signaling cascades.

Caption: ALK signaling and its inhibition by indazole derivatives.

Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a general approach to synthesizing a kinase inhibitor scaffold starting from this compound. This process typically involves functionalization at the N1 and C3 positions of the indazole ring.

Caption: General synthesis workflow for a kinase inhibitor scaffold.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a fluorinated benzene ring and a reactive indazole core provides a powerful platform for the synthesis of complex molecules with diverse biological activities. The information presented in this technical guide, from its fundamental properties to its application in the synthesis of targeted cancer therapeutics, highlights the importance of this compound for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in creating next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. vibgyorpublishers.org [vibgyorpublishers.org]

- 13. scienceopen.com [scienceopen.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. scispace.com [scispace.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-indazole from 4-Fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Fluoro-1H-indazole, a valuable heterocyclic motif in medicinal chemistry, starting from the readily available precursor, 4-fluoro-2-nitroaniline. This document outlines the detailed experimental protocols for the two-step synthesis, presents all quantitative data in structured tables, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 4-fluoro-2-nitroaniline is a well-established two-step process. The first step involves the selective reduction of the nitro group of the starting material to an amine, yielding 4-fluoro-1,2-phenylenediamine. The subsequent step is a diazotization of the newly formed amine group, followed by an intramolecular cyclization to form the desired indazole ring system.

Experimental Protocols

This section details the methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This procedure outlines the catalytic hydrogenation of 4-fluoro-2-nitroaniline to produce 4-fluoro-1,2-phenylenediamine.

Reaction: 4-Fluoro-2-nitroaniline → 4-Fluoro-1,2-phenylenediamine

Reagents and Materials:

-

4-Fluoro-2-nitroaniline

-

Anhydrous Ethanol (EtOH)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, combine 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous ethanol.

-

Carefully add Raney Nickel (a typical loading is ~20% by weight of the starting material).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 1.0 MPa.

-

Stir the reaction mixture vigorously at room temperature for 8 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-1,2-phenylenediamine. The product is often a gray-white solid and can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

This procedure describes the diazotization of 4-fluoro-1,2-phenylenediamine followed by intramolecular cyclization to yield this compound. This protocol is adapted from general methods for indazole synthesis from ortho-phenylenediamines.

Reaction: 4-Fluoro-1,2-phenylenediamine → this compound

Reagents and Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in acetic acid in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.

-

Slowly warm the reaction mixture to room temperature and continue stirring for 1-2 hours, or until reaction completion is indicated by TLC.

-

Quench the reaction by pouring it into a beaker of ice water.

-

The crude this compound may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product, typically a yellow to tan crystalline powder.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | Orange solid | 95-97 |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Gray-white solid | 97-98 |

| This compound | C₇H₅FN₂ | 136.13 | Yellow to tan crystalline powder | 119-125[1] |

Table 2: Reaction Data

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| 1. Reduction | 4-Fluoro-2-nitroaniline | 4-Fluoro-1,2-phenylenediamine | ~91 |

| 2. Diazotization/Cyclization | 4-Fluoro-1,2-phenylenediamine | This compound | Not explicitly reported, but generally moderate to good for this type of reaction. |

Table 3: Spectroscopic Data for 4-Fluoro-1,2-phenylenediamine

| Data Type | Parameters |

| ¹H NMR (DMSO-d₆, 400MHz) | δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz) |

| MS (m/z) | 127.1 [M+H]⁺ |

Table 4: Expected Spectroscopic Data for this compound

| Data Type | Expected Parameters |

| ¹H NMR | Signals corresponding to the aromatic protons of the indazole core, with splitting patterns influenced by the fluorine substituent. |

| ¹³C NMR | Resonances for the seven carbon atoms of the fluoroindazole ring system, with C-F coupling constants observable for the carbon atoms in proximity to the fluorine. |

| MS (m/z) | Expected molecular ion peak at [M]⁺ ≈ 136.13 and/or [M+H]⁺ ≈ 137.14. |

Note: Detailed, experimentally verified spectroscopic data for this compound was not available in the public domain at the time of this guide's compilation. The expected data is based on the compound's structure and data from analogous compounds.

Synthetic Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the logical progression of the chemical transformations.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the key chemical transformations.

References

An In-depth Technical Guide to 5-Fluoro-1H-indazole (CAS 348-26-5): Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of a variety of bioactive molecules, most notably as a key intermediate in the creation of potent kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of this compound (CAS 348-26-5), along with its critical role in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring, with a fluorine atom substituted at the 5-position.

Structure:

-

Molecular Formula: C₇H₅FN₂[1]

-

SMILES: Fc1ccc2[nH]ncc2c1[1]

-

InChI Key: LIWIWTHSKJBYDW-UHFFFAOYSA-N[1]

The presence of the fluorine atom significantly influences the electronic properties of the indazole ring, which can enhance binding affinities and metabolic stability when incorporated into larger drug molecules.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 348-26-5 | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 119-125 °C | [1] |

| Assay | ≥97% | [1] |

Spectral Data:

Detailed spectral data is crucial for the identification and characterization of this compound. The expected spectral characteristics are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance): While specific spectral data for this compound is not readily available in public databases, a patent for the closely related 5-bromo-4-fluoro-1H-indazole provides an example of the expected proton NMR spectrum for this class of compounds.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to ¹H NMR, specific public data for this compound is limited. However, analysis of related indazole structures suggests characteristic chemical shifts for the carbon atoms in the bicyclic ring system.

IR (Infrared) Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the N-H, C-H, C=C, and C-F bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at m/z 136.13.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of a substituted aniline followed by an intramolecular cyclization. A plausible synthetic route starting from 4-fluoro-2-methylaniline is outlined below, based on established procedures for similar indazole syntheses.[3]

Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methylaniline

This protocol is a representative procedure based on the synthesis of analogous indazole compounds.

Step 1: Acetylation of 4-Fluoro-2-methylaniline

-

Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as ethyl acetate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride dropwise while maintaining the temperature.

-

Stir the reaction mixture at low temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

-

Dissolve the N-(4-fluoro-2-methylphenyl)acetamide in a suitable solvent like toluene.

-

Add acetic acid and acetic anhydride to the solution.

-

Heat the mixture to an elevated temperature (e.g., 90-110 °C).

-

Slowly add an alkyl nitrite, such as isoamyl nitrite, dropwise.

-

Maintain the reaction at the elevated temperature until completion, monitored by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The resulting intermediate, 1-acetyl-5-fluoro-1H-indazole, can be purified by recrystallization or chromatography.

Step 3: Deprotection

-

Suspend the 1-acetyl-5-fluoro-1H-indazole in a mixture of methanol and water.

-

Add a base, such as potassium carbonate or sodium hydroxide, to the suspension.

-

Stir the mixture at room temperature for several hours until the deacetylation is complete (monitored by TLC).

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Role in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound serves as a critical building block in the synthesis of numerous small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. One of the most prominent examples is its use in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Pazopanib and the VEGFR Signaling Pathway:

Pazopanib functions primarily by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By blocking the ATP-binding pocket of the VEGFR kinase domain, Pazopanib prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways.

The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition by drugs synthesized using this compound as a precursor.

Caption: Inhibition of the VEGFR signaling pathway by a kinase inhibitor.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) with the hazard statement H302.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in the field of drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by the fluorine substituent make it a valuable precursor for the creation of targeted therapies, particularly kinase inhibitors for the treatment of cancer. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of fluorinated indazole derivatives

An In-depth Technical Guide on the Biological Activity of Fluorinated Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorinated indazole derivatives. It highlights their significance as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction

Indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of fluorine atoms into the indazole core or its substituents has become a key strategy in drug design. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6]

This document details the biological activities of various fluorinated indazole derivatives, focusing on their roles as kinase inhibitors and anti-proliferative agents. It provides quantitative data, experimental methodologies, and visual representations of key concepts to serve as a resource for drug discovery and development professionals.

Biological Activity and Quantitative Data

Fluorinated indazole derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] The strategic placement of fluorine atoms on the indazole scaffold has been shown to be crucial for achieving high potency and selectivity.

Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected fluorinated indazole derivatives against various protein kinases.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Notes | Reference |

|---|---|---|---|---|---|

| 14a | FGFR1 | Enzymatic Assay | 15 | 3-methoxyphenyl substitution. | [7] |

| 14d | FGFR1 | Enzymatic Assay | 5.5 | Additional fluorine atom on the phenyl ring significantly improves activity compared to 14a. | [7] |

| 100 | FGFR1 | Enzymatic Assay | < 4.1 | Contains a 2,6-difluoro-3-methoxyphenyl group. | [9] |

| 100 | FGFR2 | Enzymatic Assay | 2.0 ± 0.8 | Shows potent activity against FGFR2. |[9] |

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Notes | Reference |

|---|---|---|---|---|---|

| 36g | EGFR (variants) | Enzymatic Assay | Sub-nanomolar | A fluorinated derivative with remarkable activity. | [7] |

| 109 | EGFR T790M | Kinase Assay | 5.3 | Designed from a lead compound via structure-guided design. | [9] |

| 109 | EGFR | Kinase Assay | 8.3 | Potent against wild-type EGFR. |[9] |

Table 3: Other Kinase Inhibitors (VEGFR, ROCK, Syk, RIP2)

| Compound | Target | Assay Type | IC50 / pIC50 | Notes | Reference |

|---|---|---|---|---|---|

| 30 | VEGFR-2 | Kinase Assay | 1.24 nM | A potent and selective angiogenesis inhibitor. | [10] |

| 51 | ROCK1 | Kinase Assay | 2500 nM | Fluorine at C4 position results in low potency. | [5][6] |

| 52 | ROCK1 | Kinase Assay | 14 nM | Fluorine at C6 position significantly enhances potency. Also showed 61% oral bioavailability. | [5][6] |

| 53a | ROCK1 | Kinase Assay | 7 nM | 6-fluoroindazole derivative with good oral bioavailability (49%). | [6] |

| 53b | ROCK1 | Kinase Assay | 6 nM | 6-fluoroindazole derivative with good oral bioavailability (53%). | [6] |

| 44g | Syk | Kinase Assay | 4 nM | Highly potent and selective Syk inhibitor. | [6] |

| 48a | RIP2 | Kinase Assay | pIC50 = 6.0 | 5-Fluoroindazole derivative for treating inflammatory diseases. |[6] |

Anti-proliferative and Cytotoxic Activity

The anti-cancer potential of these compounds is often evaluated through their ability to inhibit the growth of various human cancer cell lines.

Table 4: Anti-proliferative Activity Against Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Notes | Reference |

|---|---|---|---|---|---|

| 36g | H1975 | Cell-based | EC50 = 0.191 | EGFR-mutant lung cancer cell line. | [7] |

| 36g | HCC827 | Cell-based | EC50 = 0.022 | EGFR-mutant lung cancer cell line. | [7] |

| 2f | 4T1 (Breast) | Proliferation Assay | 0.23 | Showed potent activity against multiple cancer cell lines. | [11][12] |

| 2f | HepG2 (Liver) | Proliferation Assay | 0.80 | [12] | |

| 2f | MCF-7 (Breast) | Proliferation Assay | 0.34 | [12] | |

| 5b | HepG-2 (Liver) | MTT Assay | > 50 | 3-fluoro substituent. | [13] |

| 5e | HepG-2 (Liver) | MTT Assay | 21.3 | 4-fluoro substituent. | [13] |

| 5j | HepG-2 (Liver) | MTT Assay | 9.87 | 3,5-difluoro substituent shows the best activity in the series. | [13] |

| 6o | K562 (Leukemia) | MTT Assay | 5.15 | Showed good selectivity over normal cells (HEK-293, IC50 = 33.2 µM). | [13] |

| various | Ramos (B-cell) | Cytotoxicity Assay | EC50 < 5 | Fluorinated 3-guanidyl-indazoles active as F1F0-ATPase inhibitors. |[5][6] |

Structure-Activity Relationships (SAR)

The data consistently demonstrates that the position and number of fluorine substituents are critical determinants of biological activity.

-

Impact of Fluorine Position: A striking example is seen in ROCK1 inhibitors, where a fluorine atom at the C6 position (compound 52, IC50 = 14 nM) confers significantly higher potency than one at the C4 position (compound 51, IC50 = 2500 nM).[5][6]

-

Enhancement by Fluorination: The addition of a fluorine atom to a phenyl ring substituent in an FGFR1 inhibitor (14d) led to a nearly three-fold increase in activity compared to its non-fluorinated counterpart (14a).[7]

-

Multiple Fluorine Atoms: In evaluating anti-proliferative activity against HepG-2 cells, a 3,5-difluoro substituted derivative (5j) was more potent than the corresponding 4-fluoro (5e) and 3-fluoro (5b) derivatives, indicating that multiple fluorines can be beneficial.[13]

The following diagram illustrates the logical relationship of how fluorine substitution impacts the inhibitory activity of indazoles against the ROCK1 kinase.

Caption: SAR diagram illustrating the effect of fluorine position on ROCK1 inhibitory activity.

Key Signaling Pathways Targeted

Fluorinated indazoles frequently target receptor tyrosine kinase (RTK) pathways, such as the VEGFR and FGFR pathways, which are pivotal in cancer progression through their roles in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 kinase activity blocks downstream signaling cascades, thereby preventing endothelial cell proliferation and migration.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-Fluoro-1H-indazole in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a synthetic compound belonging to the indazole class of molecules, which has garnered significant interest in oncology for its potential as an anticancer agent. While research directly investigating this compound is emerging, a substantial body of evidence for its close structural analog, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), provides a strong framework for understanding its mechanism of action. This technical guide will provide an in-depth analysis of the core mechanisms by which this compound and its related compounds are believed to exert their cytotoxic effects on cancer cells, drawing heavily on the well-documented activities of Lonidamine. The primary mechanisms involve the disruption of cellular energy metabolism, induction of apoptosis, and cell cycle arrest.

This guide will present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects on Cancer Cells

The following tables summarize the available quantitative data on the effects of Lonidamine and other relevant indazole derivatives on various cancer cell lines. This data provides a quantitative basis for the mechanisms discussed in this guide.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 280 | [1] |

| H1299 | Lung Cancer | Not Specified | [1] |

| HCT-116 | Colon Cancer | ~22 | [2] |

| HepG2 | Liver Cancer | ~22 | [2] |

| 4T1 | Breast Cancer | Not Specified | [3] |

| K562 | Chronic Myeloid Leukemia | 5.15 | [4] |

| PC-3 | Prostate Cancer | Not Specified | [4] |

Table 1: IC50 Values of Lonidamine and Related Indazole Derivatives in Various Cancer Cell Lines. This table illustrates the concentration-dependent cytotoxic effects of indazole compounds across a range of cancer types.

| Cancer Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Reference |

| 4T1 | Compound 2f (an indazole derivative) | Upregulated | Downregulated | [3] |

| K562 | Compound 6o (an indazole derivative) | Affected | Inhibited | [4] |

| U87MG | Curcumin (induces apoptosis) | Increased by 121% (25 µM) and 249% (50 µM) | Decreased | [5] |

| SK-N-BE2 & SH-SY5Y | HA + GST (apoptosis inducers) | Bax:Bcl-2 ratio increased by 175% and 387% respectively | Not specified | [6] |

| MDA-MB-231 | 1Hz 100mT ELF-EMF | Increased 2.4-fold | Decreased 0.64-fold |

Table 2: Modulation of Apoptosis-Regulating Proteins. This table highlights the pro-apoptotic effects of indazole derivatives and other agents through the modulation of the Bax/Bcl-2 ratio.

| Cell Line | Treatment | Effect on Cell Cycle | Key Protein Changes | Reference |

| K562 | Compound 6o (an indazole derivative) | G0/G1 arrest (from 29.4% to 41.1% at 14 µM) | Not specified | [4] |

| RPMI 4788 | 5-Fluorouracil | Early S phase accumulation | Increased Cyclin A | [7] |

Table 3: Effects on Cell Cycle Progression. This table summarizes the impact of an indazole derivative and a common chemotherapeutic on cell cycle distribution.

Core Mechanisms of Action

The anticancer activity of this compound and its analogs is primarily attributed to a multi-pronged attack on critical cellular processes essential for cancer cell survival and proliferation.

Disruption of Cancer Cell Metabolism

Cancer cells exhibit a unique metabolic phenotype, often referred to as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This compound, akin to Lonidamine, is thought to target this metabolic vulnerability.

-

Inhibition of Hexokinase: A key target is Hexokinase II (HKII), an enzyme that catalyzes the first committed step of glycolysis. HKII is often overexpressed in cancer cells and is localized to the outer mitochondrial membrane, where it gains preferential access to ATP. By inhibiting HKII, these compounds can significantly reduce the glycolytic flux, leading to a depletion of ATP, the primary energy currency of the cell.

-

Inhibition of the Mitochondrial Pyruvate Carrier (MPC): These compounds also inhibit the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC). This blockage prevents pyruvate from entering the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, further crippling the cell's energy production capabilities.

Caption: Metabolic targets of this compound analogs.

Induction of Apoptosis

By disrupting cellular metabolism and inducing cellular stress, this compound and its analogs trigger programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

-

Alteration of the Bax/Bcl-2 Ratio: A critical step in the initiation of the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

-

Cytochrome c Release and Caspase Activation: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Induction of apoptosis by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation.

-

G2/M Phase Arrest: Studies on related compounds suggest an arrest at the G2/M checkpoint of the cell cycle. This prevents cells from entering mitosis, thereby halting their division.

-

Modulation of Cell Cycle Regulators: This G2/M arrest is often associated with the downregulation of key regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex that is essential for the G2 to M phase transition.

Caption: this compound and cell cycle arrest.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of indazole derivatives' anticancer effects.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.[8]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A simplified workflow for the MTT assay.

Annexin V/Propidium Iodide Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.[10]

-

Washing: Wash the cells with cold PBS.[10]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[8][10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caption: Workflow for Annexin V/PI apoptosis assay.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[4]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

-

PI Staining: Stain the cells with a solution containing Propidium Iodide.[4]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Caption: Workflow for cell cycle analysis using PI.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on its close analog, Lonidamine, the primary mechanism of action is a multi-faceted attack on cancer cell biology. By disrupting the unique metabolic landscape of tumor cells, inducing programmed cell death through the intrinsic apoptotic pathway, and arresting the cell cycle, these compounds effectively inhibit cancer cell proliferation and survival. The quantitative data, while still emerging for this compound itself, strongly supports these mechanisms for the broader class of indazole derivatives. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly modulated by this compound and to translate these promising preclinical findings into effective cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 5-Fluoro-1H-indazole

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and core applications of 5-Fluoro-1H-indazole has been compiled for researchers, scientists, and professionals in drug development. This document provides a deep dive into the synthesis, and physicochemical properties of this crucial heterocyclic compound, highlighting its significant role as a key intermediate in the creation of various pharmaceuticals, particularly in oncology.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purine bases, allowing it to interact with a wide range of biological targets. The introduction of a fluorine atom at the 5-position of the indazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. Consequently, this compound has emerged as a valuable building block in the synthesis of potent and selective therapeutic agents. Its derivatives have shown significant promise in various areas, most notably as kinase inhibitors in cancer therapy.[1][2]

Discovery and Historical Synthesis

The Jacobson Indazole Synthesis: A Classical Approach

One of the earliest and most fundamental methods for indazole synthesis is the Jacobson reaction, first reported in the late 19th century. This reaction typically involves the diazotization of an N-acyl-o-toluidine followed by an intramolecular cyclization. The likely historical approach to synthesizing this compound would have been an adaptation of this classical method, starting from a fluorinated o-toluidine derivative.

Experimental Protocol: Jacobson Indazole Synthesis (General)

-

Step 1: Acylation of o-Toluidine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine.

-

Step 2: Nitrosation: The N-acetyl-o-toluidine is treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid, at low temperatures to form the N-nitroso derivative.

-

Step 3: Cyclization: Upon warming, the N-nitroso intermediate undergoes an intramolecular cyclization, followed by the elimination of acetic acid, to yield the 1H-indazole.

A plausible synthetic pathway for this compound via a modified Jacobson approach is outlined below.

Evolution of Synthetic Methodologies

Modern synthetic routes to fluorinated indazoles often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical methods. A contemporary example is the synthesis of a closely related derivative, 5-bromo-4-fluoro-1H-indazole, from 3-fluoro-2-methylaniline, as detailed in patent literature.[3] This multi-step synthesis involves bromination, a ring-closure reaction, and a deprotection step.[3]

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [3]

-

Step 1: Bromination of 3-fluoro-2-methylaniline. 3-fluoro-2-methylaniline is dissolved in acetonitrile. N-bromosuccinimide is then added portion-wise at a controlled temperature of -10 to 10 °C and reacted for 1-2 hours. After the reaction is complete, sodium bisulfite is added to quench any remaining brominating agent, yielding 4-bromo-3-fluoro-2-methylaniline.[3]

-

Step 2: Ring Closure. The 4-bromo-3-fluoro-2-methylaniline is dissolved in toluene. Diethyl ether and acetic acid are added, and the mixture is heated. Isoamyl nitrite is then added dropwise, and the reaction is maintained at a temperature between 80-130 °C for 3-4 hours to form the protected indazole intermediate.[3]

-

Step 3: Deprotection. The resulting intermediate from the previous step is added to a mixture of methanol and water. An inorganic base, such as potassium carbonate, is then added, and the reaction is stirred at room temperature for 12-14 hours to yield 5-bromo-4-fluoro-1H-indazole.[3]

The workflow for this modern synthetic approach is depicted below.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| CAS Number | 348-26-5 |

| Appearance | Yellow to tan crystalline powder |

| Melting Point | 119-125 °C |

| Boiling Point | 274.9 ± 13.0 °C (Predicted) |

| Density | 1.370 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.90 ± 0.40 (Predicted) |

| ¹H NMR (Exemplary) | ¹H NMR data for the closely related 7-fluoro-1H-indazole (400 MHz, CD₃OD): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H) |

| ¹³C NMR (Exemplary) | Data for the unsubstituted 1H-Indazole (75 MHz, CDCl₃): δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 |

Note: Exemplary NMR data is provided for closely related structures due to the limited availability of fully assigned spectra for this compound in the public domain. Researchers should acquire and interpret their own analytical data for definitive structural confirmation.

Role in Signaling Pathways and Drug Development

This compound and its derivatives have garnered significant attention for their ability to modulate the activity of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indazole scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.

Inhibition of ALK and ROS1 Kinases in NSCLC

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in non-small cell lung cancer (NSCLC).[4] Several approved and investigational drugs targeting these kinases feature an indazole core. 5-(3,5-difluorobenzyl)-1H-indazole has been identified as a key pharmacophore for dual ALK/ROS1 inhibitory activity.[4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Targeting PLK4 in Cancer Therapy

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5] Overexpression of PLK4 is observed in several types of cancer and is associated with centrosome amplification and genomic instability.[5] Indazole-based compounds have been developed as potent inhibitors of PLK4, representing a promising therapeutic strategy for cancers driven by this mechanism.[5] By inhibiting PLK4, these compounds disrupt normal cell division, leading to apoptosis in cancer cells.

Conclusion

This compound, from its roots in classical heterocyclic synthesis to its current prominence in modern drug discovery, represents a cornerstone of medicinal chemistry. Its unique physicochemical properties, conferred by the strategic placement of a fluorine atom on the indazole scaffold, have enabled the development of a new generation of targeted therapeutics. This technical guide provides a foundational understanding of this vital molecule, offering researchers and drug development professionals a comprehensive resource to support their ongoing efforts to innovate in the pharmaceutical landscape.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 5-Fluoro-1H-indazole (CAS No. 348-26-5), a key heterocyclic compound of interest in medicinal chemistry and drug development. While comprehensive, experimentally-derived datasets for this specific molecule are not uniformly available in public databases, this document outlines the standard methodologies and expected data presentation formats for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 348-26-5 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Monoisotopic Mass | 136.04367633 Da[1] |

| Appearance | Dark yellow to orange solid powder |

| Melting Point | 119-125 °C |

Spectroscopic Data Summary

The following tables are structured to present the key quantitative data from NMR, IR, and Mass Spectrometry. Note: Specific experimental data for this compound is not publicly available at the time of this writing. These tables serve as a template for data presentation.

¹H NMR (Proton NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | n/a | n/a | n/a | n/a |

| Data not available | n/a | n/a | n/a | n/a |

| Data not available | n/a | n/a | n/a | n/a |

| Data not available | n/a | n/a | n/a | n/a |

| Data not available | n/a | n/a | n/a | n/a |

¹³C NMR (Carbon NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| Data not available | n/a |

| Data not available | n/a |

| Data not available | n/a |

| Data not available | n/a |

| Data not available | n/a |

| Data not available | n/a |

| Data not available | n/a |

FT-IR (Infrared) Spectroscopy Data

-

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| Data not available | n/a | n/a |

| Data not available | n/a | n/a |

| Data not available | n/a | n/a |

| Data not available | n/a | n/a |

Mass Spectrometry Data

-

Ionization Method: Electron Ionization (EI)

-

Energy: 70 eV

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| Data not available | n/a | n/a |

| Data not available | n/a | n/a |

| Data not available | n/a | n/a |

Experimental Protocols

The following are detailed, typical methodologies for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include spectral width, acquisition time, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, coupling constants, and integrations are then determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a homogenous, fine powder.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument.

-

Data Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is recorded. This is then Fourier-transformed by the instrument's software to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Procedure (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid sample is introduced into the instrument, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.

-

Ionization: The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing extensive, reproducible fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized or purified chemical compound like this compound.

References

The Solubility Profile of 5-Fluoro-1H-indazole: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a framework for understanding and determining the solubility of 5-Fluoro-1H-indazole in common organic solvents. While specific quantitative public data is limited, this document outlines the standard methodologies for solubility assessment and provides the necessary tools for its systematic evaluation.

This compound is a crucial heterocyclic compound utilized as a foundational element in the synthesis of a variety of bioactive molecules, including those with applications in pharmaceuticals and agrochemicals.[1][2] Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its behavior in different solvent systems is therefore paramount for its effective application.

Quantitative Solubility Data

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development efforts, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Toluene | ||||

| Heptane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Note: This table is intended as a template. Researchers should specify the temperature and the analytical method used for concentration determination (e.g., HPLC, UV-Vis Spectroscopy, Gravimetric analysis).

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal shake-flask method, which is considered the 'gold standard' for equilibrium solubility measurements.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, purity ≥97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vial/flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial/flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[5] A calibration curve should be generated from the standard solutions to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the experiment was conducted.

-

Experimental Workflow

The general workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

References

The Emergence of 5-Fluoro-1H-indazole: A Privileged Fragment in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1H-indazole core is a prominent structural motif in contemporary medicinal chemistry, recognized for its ability to serve as a versatile and highly effective fragment in the design of potent and selective inhibitors for a range of therapeutic targets. Its unique physicochemical properties, including its capacity for crucial hydrogen bonding interactions and the metabolic stability imparted by the fluorine atom, have positioned it as a "privileged fragment" in fragment-based drug discovery (FBDD). This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of this compound-containing compounds, with a focus on their role as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Chemical Synthesis

The synthesis of the this compound core and its derivatives is a critical first step in the exploration of its therapeutic potential. Various synthetic routes have been developed, often starting from readily available fluorinated anilines.

General Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds via the diazotization of 4-fluoro-2-methylaniline followed by intramolecular cyclization.

Experimental Protocol: Synthesis of this compound from 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one

This two-step procedure involves the preparation of an acetylated indazole intermediate followed by deprotection to yield the final product.[1]

Step 1: Preparation of 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one

-

This step is typically achieved through the cyclization of a suitable precursor, such as a substituted phenylhydrazone. The specific starting materials and conditions can vary.

Step 2: Preparation of this compound

-

Dissolve 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one (2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL).

-

Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.

-

Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, evaporate the reaction mixture to dryness under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until it is alkaline.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with water and then concentrate under reduced pressure to afford this compound.[1]

Synthesis of Substituted this compound Derivatives

The synthesis of more complex derivatives often involves multi-step sequences, including bromination, cyclization, and deprotection reactions, starting from precursors like 3-fluoro-2-methylaniline.[2]

This compound in Kinase Inhibition

The this compound moiety has proven to be a highly effective scaffold for the development of potent kinase inhibitors, targeting key enzymes in cancer signaling pathways.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition

The 5-(3,5-difluorobenzyl)-1H-indazole scaffold has been identified as a key pharmacophore for dual ALK and ROS1 inhibitors.[3] These kinases are crucial drivers in certain types of non-small cell lung cancer (NSCLC).

Signaling Pathway

Constitutive activation of ALK or ROS1 fusion proteins leads to the activation of downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.[4][5][6] Inhibitors containing the this compound fragment block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of this compound have also been developed as potent inhibitors of FGFRs, which are implicated in various cancers.

Signaling Pathway

Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation, angiogenesis, and migration.[7][8][9][10][11] this compound-based inhibitors compete with ATP for the kinase domain of FGFR, thereby blocking these downstream signals.

References

- 1. This compound CAS#: 348-26-5 [amp.chemicalbook.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. promega.com [promega.com]

- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What are FGFRs antagonists and how do they work? [synapse.patsnap.com]

- 11. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

Theoretical studies on the electronic structure of 5-Fluoro-1H-indazole

An In-depth Technical Guide on the Theoretical Electronic Structure of 5-Fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. While direct, extensive theoretical publications on this specific molecule are limited, this document outlines a robust computational protocol based on established methods for analogous indazole derivatives.[1][2][3] It serves as a blueprint for researchers aiming to conduct such an analysis and presents expected outcomes based on data from closely related compounds.

Introduction